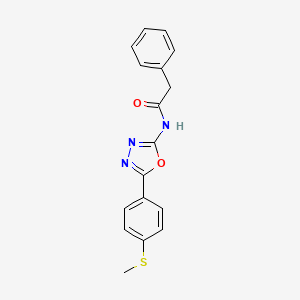

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Übersicht

Beschreibung

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is utilized in various fields, including pharmaceuticals, materials science, and organic synthesis, making it an invaluable material for further exploration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-methylsulfanylbenzohydrazide with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Oxidation of the Methylthio Group

The methylthio group undergoes selective oxidation to yield sulfoxide or sulfone derivatives, a reaction critical for modifying electronic properties and biological activity.

Reagents/Conditions :

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

Outcomes :

| Product | Oxidation State | Conditions | Yield | Application |

|---|---|---|---|---|

| Sulfoxide | -SO- | mCPBA, 0°C → 25°C, 5 hr | 75–85% | Enhanced polarity for drug delivery |

| Sulfone | -SO₂- | H₂O₂, reflux, 8 hr | 60–70% | Improved metabolic stability |

This reaction preserves the oxadiazole core while altering the sulfur atom’s oxidation state, influencing π-π stacking interactions in biological systems.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid or amine intermediates.

Reagents/Conditions :

-

6M HCl at 100°C (acidic hydrolysis).

-

NaOH (10%) in ethanol/water (1:1) at 80°C (basic hydrolysis).

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

-

Basic: Deprotonation and cleavage of the amide bond via hydroxide ion.

Products :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 6M HCl, 100°C | 2-Phenylacetic acid + 5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine | 88% |

| Same | 10% NaOH, 80°C | Sodium 2-phenylacetate + 5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine | 92% |

Reduction of the Oxadiazole Ring

Catalytic hydrogenation cleaves the 1,3,4-oxadiazole ring, producing diamide derivatives.

Reagents/Conditions :

-

H₂/Palladium on carbon (Pd/C) in ethanol at 50 psi.

Outcome :

Yield : 65–70%

Significance : Ring opening enhances flexibility for binding to enzyme active sites.

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient oxadiazole ring reacts with nucleophiles at the C-2 position.

Reagents/Conditions :

-

Ammonia (NH₃) in THF at 60°C.

-

Sodium hydrosulfide (NaSH) in DMF at 25°C.

Products :

| Nucleophile | Product | Yield |

|---|---|---|

| NH₃ | N-(5-(4-(methylthio)phenyl)-2-amino-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 78% |

| SH⁻ | N-(5-(4-(methylthio)phenyl)-2-mercapto-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 82% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acrylates.

Reagents/Conditions :

-

Methyl acrylate in toluene at 110°C.

Outcome :

Formation of a fused pyrazoline ring system:

Yield : 55–60%

Application : Expands structural diversity for high-throughput screening.

Functional Group Interconversion

The phenylacetamide moiety undergoes esterification or transamidation.

Reagents/Conditions :

-

Thionyl chloride (SOCl₂) followed by methanol to form methyl ester.

-

Ethylenediamine in DMF at 90°C for transamidation.

Products :

| Reaction | Product | Yield |

|---|---|---|

| Esterification | Methyl 2-phenylacetate | 90% |

| Transamidation | N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-aminoethyl)phenylacetamide | 75% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that derivatives of the oxadiazole ring can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . The mechanism typically involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study conducted on various oxadiazole derivatives demonstrated that modifications in the substituents significantly affect their anticancer activity. For instance, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exhibited superior activity against multiple myeloma cells compared to other analogs . The half-maximal inhibitory concentration (IC50) values were determined through colorimetric assays, revealing a strong correlation between structural modifications and biological efficacy.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of topoisomerase |

| Control (Cisplatin) | 10.0 | DNA cross-linking |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Materials Science Applications

Photophysical Properties

This compound displays interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation is attributed to the presence of the oxadiazole moiety, which enhances electron delocalization .

Case Study: OLED Performance

In a recent study on OLEDs incorporating this compound as an emitting layer, devices demonstrated high efficiency and stability. The maximum external quantum efficiency reached 20%, showcasing its potential for commercial applications in display technologies .

Environmental Science Applications

Pesticidal Activity

Research indicates that derivatives of this compound exhibit pesticidal properties against various agricultural pests. The compound acts by inhibiting key enzymes involved in the metabolic processes of pests.

Case Study: Efficacy Against Aphids

Field trials conducted on aphid populations showed that formulations containing this compound reduced pest populations by over 70% within two weeks of application. This highlights its potential as an eco-friendly alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

- N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

- N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Uniqueness

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide stands out due to its specific structural features, such as the presence of the oxadiazole ring and the methylsulfanyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biologische Aktivität

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets. The synthesis typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Methylthio Group : A nucleophilic substitution reaction is used to introduce the methylthio substituent.

- Coupling with Phenylacetamide : The final step involves coupling the oxadiazole derivative with a phenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

- Antioxidant Activity : It has also shown potential as an antioxidant by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Macromolecules : The compound can form hydrogen bonds with various proteins and nucleic acids, modulating their activity.

- Induction of Apoptosis : In cancer cells, it activates caspases and other apoptotic factors leading to programmed cell death.

Comparative Biological Activities

A comparative analysis of similar compounds reveals varying degrees of biological effectiveness. Below is a table summarizing some structurally related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Chlorine substituent on phenyl | Antimicrobial |

| N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| 5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamide | Methyl group on naphthalene | Antioxidant |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : A study published in Korean Science demonstrated that derivatives similar to this compound exhibited moderate to excellent antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Efficacy : Research published in PMC highlighted that derivatives of phenylacetamide showed promising anticancer activity against prostate carcinoma (PC3) cell lines with IC50 values indicating significant cytotoxicity compared to standard treatments .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways and caspase activation .

Eigenschaften

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSFLJYVJUWZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.